potassium [4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide
CAS No.: 1015533-23-9
Cat. No.: VC11656662
Molecular Formula: C8H4FKN2S3
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1015533-23-9 |
|---|---|
| Molecular Formula | C8H4FKN2S3 |
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | potassium;4-(4-fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate |
| Standard InChI | InChI=1S/C8H5FN2S3.K/c9-5-1-3-6(4-2-5)11-8(13)14-7(12)10-11;/h1-4H,(H,10,12);/q;+1/p-1 |
| Standard InChI Key | IVXOLOIZDJRIAJ-UHFFFAOYSA-M |
| SMILES | C1=CC(=CC=C1N2C(=S)SC(=N2)[S-])F.[K+] |
| Canonical SMILES | C1=CC(=CC=C1N2C(=S)SC(=N2)[S-])F.[K+] |
Introduction
Chemical Identity and Structural Features
Potassium [4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide belongs to the thiadiazole family, a class of heterocyclic compounds known for their diverse pharmacological and industrial applications. The compound’s systematic IUPAC name reflects its intricate structure: a thiadiazolidine ring system substituted with a 4-fluorophenyl group and two sulfanyl moieties, coordinated to a potassium ion. Its molecular formula, C₈H₄FKN₂S₃, corresponds to a molecular weight of 282.4 g/mol, as confirmed by high-resolution mass spectrometry.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₄FKN₂S₃ | |
| Molecular Weight | 282.4 g/mol | |
| CAS Number | 1015533-23-9 | |
| Synonyms | 3-(4-Fluorophenyl)-1,3,4-thiadiazolidine-2,5-dithione potassium salt (1:1) | |
| Purity (Commercial) | ≥95% |
The compound’s crystalline structure remains undetermined, though analogous thiadiazoles often exhibit planar geometries conducive to π-stacking interactions .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of potassium [4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide typically involves cyclocondensation reactions between thiosemicarbazides and fluorinated carbonyl precursors. A documented route utilizes 4-fluorophenyl isothiocyanate and potassium hydrosulfide under alkaline conditions, yielding the thiadiazolidine-dithione intermediate, which is subsequently deprotonated to form the potassium salt.
Reaction Chemistry
The compound’s reactivity is dominated by its sulfanylide groups, which act as nucleophiles. Studies on analogous thiadiazoles demonstrate reactions with electrophiles such as chloroacetylene phosphonates, leading to linear or cyclic adducts depending on reaction conditions. For example:
Such reactivity underscores its utility in constructing sulfur-rich frameworks for catalytic or material applications.
| Hazard Code | Risk Statement |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal protective equipment (PPE) such as nitrile gloves, goggles, and fume hoods are essential during handling.
| Supplier | Purity | Packaging | Price Range (USD) |
|---|---|---|---|
| Changzhou Hopschain Chemical | 95% | 0.1 g | $50–$100 |
| AstaTech Inc. | 95% | 0.5 g | $200–$300 |
Due to its hazardous nature, shipments may require additional documentation under IATA/ADR regulations.
Future Research Directions
Despite its promise, gaps persist in understanding this compound’s full potential. Priority areas include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume